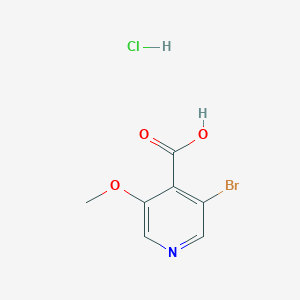
3-(4-Chlorophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)piperidin-2-one” is an organic compound. It belongs to the class of organic compounds known as alpha amino acids and derivatives . This product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One involved characterization by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-crystal X-ray diffraction . The synthesis of piperidine derivatives has also been discussed in recent scientific literature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The optimized geometric parameters and frequency values were theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .Chemical Reactions Analysis
The chemical reactivity and kinetic stability of similar compounds have been studied. The frontier molecular orbitals HOMO and LUMO were computed . A series of piperidin-4-one oxime ether derivatives were synthesized and evaluated for antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as X-ray diffraction method, NMR, FT-IR and UV-Vis techniques . The complete vibration spectral analysis and theoretical calculations were carried out using the density functional theory (DFT/B3LYP) method with 6-31+G(d,p) for CCMP .Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorophenyl)piperidin-2-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, indicating its potential as a stimulant drug. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Chlorophenyl)piperidin-2-one in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic properties, making it a potential candidate for the treatment of various disorders. However, one of the limitations of using this drug is its potential for abuse and addiction, which can lead to ethical concerns in research studies.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Chlorophenyl)piperidin-2-one. One potential direction is the investigation of its potential use in the treatment of anxiety and depression. Additionally, further research can be conducted to determine its potential use in pain management. Moreover, studies can be conducted to investigate its potential for abuse and addiction, leading to the development of strategies to mitigate these risks.
Conclusion
In conclusion, this compound is a synthetic stimulant drug that has been widely used in research studies due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications and risks associated with this drug.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)piperidin-2-one involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of 4-chloro-α,α-dimethylbenzylamine, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)piperidin-2-one has been used in various research studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, it has been shown to have analgesic properties, indicating its potential use in pain management.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVSBGXIKWBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2853836.png)
![4-(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B2853837.png)




![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)

![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)
